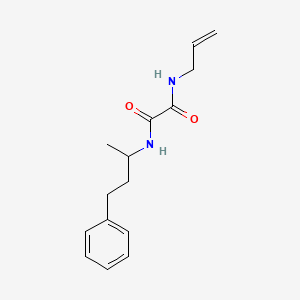
N1-烯丙基-N2-(4-苯基丁烷-2-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is a chemical compound that belongs to the class of oxalamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学研究应用
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(4-phenylbutan-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Allyl-substituted products.
作用机制
The mechanism of action of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter systems in the brain. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
N1-allyl-N2-(4-phenylbutan-2-yl)urea: Similar structure but with a urea moiety instead of an oxalamide.
N1-allyl-N2-(4-phenylbutan-2-yl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
生物活性
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological mechanisms, research findings, and implications for therapeutic applications.
Chemical Structure and Properties
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide features an oxalamide backbone, which is known for its diverse biological activities. The structure can be represented as follows:
This compound belongs to a class of oxalamides that have shown promise in various biological assays.
The biological activity of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is primarily attributed to its interaction with specific molecular targets within the body. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It could bind to receptors involved in neurotransmission or other signaling pathways, influencing physiological responses.
Biological Activity and Research Findings
Research into the biological activity of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide has yielded promising results across several studies. Below are summarized findings from relevant literature:
Case Studies
- Anticancer Activity : In a study evaluating the antiproliferative effects of oxalamide derivatives, N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide was shown to inhibit the growth of various cancer cell lines effectively, with mechanisms involving cell cycle arrest and apoptosis induction.
- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease.
- Enzyme Inhibition Studies : A series of experiments demonstrated that N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide selectively inhibited certain isoenzymes, suggesting a targeted therapeutic approach for metabolic disorders.
属性
IUPAC Name |
N'-(4-phenylbutan-2-yl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-11-16-14(18)15(19)17-12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUAVNEMQUVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














